Phenethanamine, N-acetyl-4-cyano-

Description

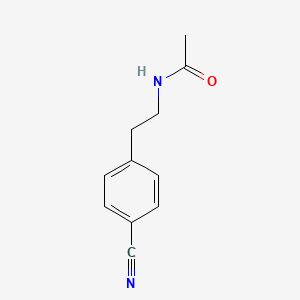

Phenethanamine, N-acetyl-4-cyano- is a synthetic organic compound derived from the phenethylamine backbone, modified with an acetyl group (-COCH₃) and a cyano (-CN) substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-[2-(4-cyanophenyl)ethyl]acetamide |

InChI |

InChI=1S/C11H12N2O/c1-9(14)13-7-6-10-2-4-11(8-12)5-3-10/h2-5H,6-7H2,1H3,(H,13,14) |

InChI Key |

QTWCQQWGWKIVCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Known Synthetic Approaches

Currently, there is no direct, single-step synthesis method widely documented specifically for Phenethanamine, N-acetyl-4-cyano-. However, related compounds such as N-phenethyl derivatives with cyano or acetyl substituents have been prepared by reductive amination and catalytic hydrogenation methods, which can be adapted or provide insight for this compound’s synthesis.

Catalytic Reductive Amination Method (Adapted from Related N-Phenethyl Compounds)

A well-established method for preparing N-phenethyl derivatives involves reductive amination of corresponding ketones with amines under catalytic hydrogenation conditions. For example, the preparation of N-phenethyl-4-anilinopiperidine, a structurally related compound, uses:

- Starting materials: N-phenethyl-4-piperidone and aniline.

- Catalyst: Raney Nickel.

- Solvent: Ethanol.

- Conditions: Hydrogen atmosphere at 50-100°C.

- Outcome: High purity product with good yield and low by-products.

This approach involves the formation of an imine intermediate followed by catalytic hydrogenation to yield the amine product. The process is economical, efficient, and scalable, with purification typically by recrystallization and monitoring by thin-layer chromatography (TLC).

Table 1: Summary of Catalytic Reductive Amination Parameters

| Parameter | Details |

|---|---|

| Catalyst | Raney Nickel |

| Solvent | Ethanol |

| Temperature | 50-100 °C |

| Pressure | Hydrogen, ~0.4 MPa |

| Reaction Time | 2 hours |

| Monitoring | TLC (Petroleum ether/Ethyl acetate 10:1 v/v) |

| Purification | Recrystallization |

| Yield | ~88% |

Stepwise Synthesis of N-Phenethyl-4-piperidone Intermediate

The key intermediate, N-phenethyl-4-piperidone, can be synthesized by Michael addition and subsequent hydrolysis steps:

- React methyl acrylate with β-phenylethylamine in methanol under controlled temperature.

- Followed by base-mediated cyclization and acid hydrolysis to yield the piperidone intermediate.

- Purification by recrystallization yields high-purity product (yield ~89.5%).

This intermediate is crucial for further reductive amination steps to introduce the amine substituent at the 4-position.

Introduction of the Cyano Group

The nitrile (cyano) functionality at the 4-position on the phenyl ring can be introduced via electrophilic cyanation reactions. Recent advances in transition metal catalysis, such as cobalt(III)-catalyzed electrophilic cyanation using N-cyanosuccinimide as a cyanating agent, provide regioselective and stereoselective methods to install nitrile groups on aromatic and aliphatic substrates.

Key features of electrophilic cyanation:

- Catalyst: Cationic Cp*Co(III) complex.

- Cyanating agent: N-cyanosuccinimide.

- Conditions: Mild temperature, often ambient to moderate heating.

- Advantages: Avoids toxic cyanide salts, high regioselectivity, functional group tolerance.

Although this method is demonstrated on related aromatic systems, it can be adapted for the synthesis of Phenethanamine, N-acetyl-4-cyano- by cyanation of suitable precursors bearing the phenethylamine moiety.

Acetylation of Phenethanamine Derivatives

The acetyl group on the amine nitrogen is typically introduced via acetylation reactions:

- React the free amine (phenethanamine derivative) with acetic anhydride or acetyl chloride.

- Conditions: Usually performed in an inert solvent such as dichloromethane or pyridine at 0-25°C.

- Yield: High, with straightforward purification by extraction and recrystallization.

This step is typically the final functionalization, protecting the amine and modifying physicochemical properties.

Summary Table of Preparation Steps for Phenethanamine, N-acetyl-4-cyano-

Notes on Purification and Analysis

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, commonly with petroleum ether/ethyl acetate (10:1) as eluent.

- Purification methods include recrystallization from petroleum ether or ethyl acetate.

- Product purity is confirmed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

- Structural confirmation can be performed by NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Phenethanamine, N-acetyl-4-cyano- undergoes various chemical reactions, including:

Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate

Solvents: Ethanol, dimethylformamide (DMF)

Catalysts: Triethylamine, morpholine

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and pyrazoles .

Scientific Research Applications

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological profile. For instance, variations in substituents on the phenethylamine core can significantly alter binding affinities and biological effects. This makes Phenethanamine, N-acetyl-4-cyano- a candidate for further exploration in drug development targeting specific neurological conditions.

Synthesis of Related Compounds

Phenethanamine, N-acetyl-4-cyano- can serve as a precursor for synthesizing other biologically active compounds. Its unique combination of functional groups enables the development of novel derivatives that may exhibit enhanced activity or selectivity for specific targets within biological systems.

Case Study 1: Interaction with Neurotransmitter Systems

A study on similar phenethylamine derivatives demonstrated their ability to modulate serotonin receptors, leading to potential therapeutic effects in mood disorders. While direct studies on Phenethanamine, N-acetyl-4-cyano- are lacking, it is reasonable to extrapolate potential interactions based on structural similarities .

Case Study 2: Synthesis Pathways

Research into synthetic pathways for phenethylamines has shown that introducing cyano groups can enhance the reactivity of these compounds. For example, a synthesis method involving palladium-catalyzed cyanation has been used successfully to produce various derivatives with improved pharmacological profiles . This method may be applicable for synthesizing Phenethanamine, N-acetyl-4-cyano- and exploring its derivatives.

Mechanism of Action

The mechanism of action of Phenethanamine, N-acetyl-4-cyano- involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The acetyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding to biological targets. The phenethylamine backbone can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phenethanamine, N-acetyl-4-cyano- with N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1), a structurally related compound documented in safety data sheets .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: Phenethanamine derivatives feature a single aromatic ring with substituents, while N,N'-Diacetyl-1,4-phenylenediamine is a diamine with acetyl groups at both termini.

Functional Implications: The cyano group in Phenethanamine, N-acetyl-4-cyano- may confer metabolic resistance, whereas the acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine improve solubility and reduce volatility .

In contrast, diacetylated phenylenediamines are typically employed in polymer or dye synthesis .

Q & A

Q. What are the recommended analytical techniques for characterizing N-acetyl-4-cyano-phenethanamine in synthetic mixtures?

To characterize this compound, employ hyphenated techniques such as HPLC-MS for purity assessment and structural confirmation, supplemented by NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve substituent positions on the phenethylamine backbone. For trace impurities, use gas chromatography-mass spectrometry (GC-MS) with reference standards . Cross-validate spectral data against open-access databases like CAS Common Chemistry to confirm molecular descriptors .

Q. How should researchers safely handle and store N-acetyl-4-cyano-phenethanamine in laboratory settings?

Treat the compound as hazardous until safety data is fully established. Use fume hoods , nitrile gloves, and lab coats during handling. Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Review institution-specific Safety Data Sheets (SDS) for emergency protocols, as recommended for structurally related opioids .

Q. What synthetic strategies minimize byproduct formation during N-acetyl-4-cyano-phenethanamine preparation?

Optimize reaction conditions using Schlenk-line techniques to control moisture and oxygen. Employ reflux in anhydrous acetonitrile with a catalytic base (e.g., K₂CO₃) for acetylation. Monitor intermediates via thin-layer chromatography (TLC) and purify via recrystallization from ethyl acetate/hexane mixtures. Document yield and purity at each step to troubleshoot side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectrometry data for N-acetyl-4-cyano-phenethanamine analogs?

Discrepancies in ESI-MS or MALDI-TOF data often arise from ion suppression or adduct formation. Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. Cross-reference fragmentation patterns with computational tools (e.g., CFM-ID ) and validate via isotopic labeling of the cyano group to track unexpected cleavages .

Q. What methodological frameworks are suitable for studying metabolic pathways of N-acetyl-4-cyano-phenethanamine in vitro?

Design hepatic microsome assays using LC-MS/MS to identify phase I/II metabolites. Include negative controls (e.g., CYP450 inhibitors) to confirm enzyme-specific pathways. For quantitative analysis, apply stable isotope-labeled internal standards and validate using Michaelis-Menten kinetics to estimate metabolic clearance .

Q. How to investigate potential opioid receptor interactions of N-acetyl-4-cyano-phenethanamine derivatives?

Use radioligand binding assays (e.g., [³H]-naloxone displacement) on transfected HEK-293 cells expressing μ-opioid receptors. Pair with calcium flux assays to assess functional activity. For structural insights, perform molecular docking using cryo-EM receptor models (e.g., PDB ID: 6DDF) and validate mutagenesis at key binding residues (e.g., Asp147) .

Methodological Guidance for Data Analysis

Q. What statistical approaches address variability in bioactivity data for N-acetyl-4-cyano-phenethanamine?

Apply mixed-effects models to account for batch-to-batch variability in IC₅₀ measurements. Use Bland-Altman plots to assess agreement between replicate assays. For dose-response curves, fit data to four-parameter logistic models and report 95% confidence intervals .

Q. How to design a reproducibility study for synthetic protocols of N-acetyl-4-cyano-phenethanamine?

Follow TRIPOD guidelines for transparent reporting. Use a multi-laboratory collaborative approach with standardized reagents and equipment. Analyze inter-lab variability via coefficient of variation (CV) and Youden plots . Publish raw spectral data in repositories like Zenodo to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.